Cas no 868-72-4 (1,6-dimethyl 2,5-dibromohexanedioate)
1,6-dimethyl 2,5-dibromohexanedioate Chemical and Physical Properties
Names and Identifiers
-
- Dimethyl 2,5-dibromohexanedioate
- DIMETHYL 2,2'-DIBROMOADIPATE
- Hexanedioic acid,2,5-dibromo-, 1,6-dimethyl ester
- Dimethyl 2,5-dibromoadipate
- NSC 134297
- Dimethyl2,2'-Dibromoadipate
- Hexanedioic acid, 2,5-dibromo-, dimethyl ester
- Dimethyl-2,5-Dibromoadipate
- dimethyl 2,5-dibromo hexanedioate
- HVICCJCVLLCDFQ-UHFFFAOYSA-N
- DIMETHYL2,2-DIBROMOADIPATE
- Dimethyl 2,5-dibromohexanedioate #
- NSC134297
- SBB008252
- NSC120723
- 2,5-Dibromoadipic acid dimethyl ester
- 1,6-dimethyl 2,5-dibromohexanedioate
- A
- 1,6-Dimethyl 2,5-dibromohexanedioate (ACI)
- Hexanedioic acid, 2,5-dibromo-, dimethyl ester (6CI, 7CI, 8CI, 9CI)
- 868-72-4
- CS-W005735
- NSC-134297
- AKOS000280745
- NSC-120723
- C8H12Br2O4
- F2196-0016
- DTXSID30968220
- EN300-94968
- SY046835
- MFCD00043758
- Dimethyl2,5-dibromohexanedioate
- AS-18580
- AKOS016842491
- 53490-47-4
- SCHEMBL1415237
- DA-34827
-
- MDL: MFCD00043758
- Inchi: 1S/C8H12Br2O4/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h5-6H,3-4H2,1-2H3
- InChI Key: HVICCJCVLLCDFQ-UHFFFAOYSA-N
- SMILES: O=C(C(CCC(C(OC)=O)Br)Br)OC
Computed Properties
- Exact Mass: 331.90818g/mol
- Monoisotopic Mass: 329.91023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 7
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.6
- XLogP3: 2.4
Experimental Properties
- Density: 1.6603 g/cm3 (20 ºC)
- Melting Point: 78 ºC
- Refractive Index: 1.4910 (589.3 nm 20 ºC)
- Solubility: Slightly soluble (1.6 g/l) (25 º C),
1,6-dimethyl 2,5-dibromohexanedioate Security Information
- Signal Word:Danger
- Hazard Statement: H302; H314
- Warning Statement: P260; P264; P270; P280; P301+P312; P301+P330+P331; P303+P361+P353; P304+P340; P305+P351+P338; P310; P321; P363; P405; P501
- HazardClass:8
- PackingGroup:II
- Storage Condition:Store at room temperature
1,6-dimethyl 2,5-dibromohexanedioate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AS785-1g |
1,6-dimethyl 2,5-dibromohexanedioate |
868-72-4 | 97% | 1g |
60.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AS785-250mg |
1,6-dimethyl 2,5-dibromohexanedioate |
868-72-4 | 97% | 250mg |
60CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AS785-100mg |
1,6-dimethyl 2,5-dibromohexanedioate |
868-72-4 | 97% | 100mg |
36CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AS785-25g |
1,6-dimethyl 2,5-dibromohexanedioate |
868-72-4 | 97% | 25g |
1673CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AS785-5g |
1,6-dimethyl 2,5-dibromohexanedioate |
868-72-4 | 97% | 5g |
189.0CNY | 2021-07-12 | |
| Fluorochem | 213468-1g |
Dimethyl 2,5-dibromohexanedioate |
868-72-4 | 95% | 1g |
£17.00 | 2022-02-28 | |
| Fluorochem | 213468-5g |
Dimethyl 2,5-dibromohexanedioate |
868-72-4 | 95% | 5g |
£56.00 | 2022-02-28 | |
| Fluorochem | 213468-10g |
Dimethyl 2,5-dibromohexanedioate |
868-72-4 | 95% | 10g |
£99.00 | 2022-02-28 | |
| Fluorochem | 213468-25g |
Dimethyl 2,5-dibromohexanedioate |
868-72-4 | 95% | 25g |
£159.00 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D92890-5g |
Dimethyl 2,5-dibromohexanedioate |
868-72-4 | 97% | 5g |
¥85.0 | 2023-09-08 |
1,6-dimethyl 2,5-dibromohexanedioate Production Method
Production Method 1
1.2 10 min, 0 °C; overnight, rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
Production Method 2
1.2 Solvents: Methanol ; 0 °C; 14 h, rt
Production Method 3
1.2 Reagents: Bromine ; 19 h, rt; 3 h, 100 °C; 100 °C → rt
1.3 rt
Production Method 4
1.2 Reagents: Bromine ; rt → 80 °C; 12 h, 80 °C
1.3 Solvents: Methanol ; 0 °C; 14 h, rt
Production Method 5
2.1 Solvents: Methanol
Production Method 6
Production Method 7
Production Method 8
Production Method 9
2.1 Reagents: Bromine ; rt → 80 °C; 12 h, 80 °C
2.2 Solvents: Methanol ; 0 °C; 14 h, rt
Production Method 10
1,6-dimethyl 2,5-dibromohexanedioate Raw materials
1,6-dimethyl 2,5-dibromohexanedioate Preparation Products
1,6-dimethyl 2,5-dibromohexanedioate Suppliers
1,6-dimethyl 2,5-dibromohexanedioate Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1,6-dimethyl 2,5-dibromohexanedioate
1,6-Dimethyl 2,5-Dibromohexanedioate (CAS No. 868-72-4): A Comprehensive Overview
The compound 1,6-Dimethyl 2,5-Dibromohexanedioate (CAS No. 868-72-4) is a brominated organic compound with a unique structure that has garnered attention in various scientific and industrial applications. This compound belongs to the class of dibrominated hexanedioates, which are derivatives of hexanedioic acid with bromine substitutions at specific positions. The long-chain structure and bromine atoms contribute to its distinct chemical properties and reactivity.
Recent studies have highlighted the potential of 1,6-Dimethyl 2,5-Dibromohexanedioate in polymer chemistry and material science. Researchers have explored its use as a precursor for synthesizing advanced polymers with tailored mechanical and thermal properties. The bromine atoms in the molecule act as reactive sites for polymerization reactions, enabling the formation of high-performance materials suitable for aerospace and automotive industries.
In addition to its role in polymer synthesis, 1,6-Dimethyl 2,5-Dibromohexanedioate has shown promise in biotechnology applications. Scientists have investigated its ability to act as a bioactive compound in drug delivery systems. The molecular structure of this compound allows for controlled drug release mechanisms, making it a valuable component in the development of targeted therapies.
The synthesis of 1,6-Dimethyl 2,5-Dibromohexanedioate involves a multi-step process that includes bromination and esterification reactions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields of the pure compound. These improvements are significant for large-scale production in industrial settings.
From an environmental perspective, the stability and biodegradability of 1,6-Dimethyl 2,5-Dibromohexanedioate have been extensively studied. Research indicates that under specific conditions, this compound can undergo enzymatic degradation, reducing its environmental footprint. This finding is crucial for industries aiming to adopt more sustainable practices.
In conclusion, 1,6-Dimethyl 2,5-Dibromohexanedioate (CAS No. 868-72-4) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an essential component in modern material science and biotechnology. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing technological innovations.
868-72-4 (1,6-dimethyl 2,5-dibromohexanedioate) Related Products
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